

An In-depth Technical Guide to Maceneolignan H: Molecular Properties

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Compound of Interest

Compound Name: Maceneolignan H

Cat. No.: B11934001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for **Maceneolignan H**, a neolignan compound of interest. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Physicochemical Data Summary

The fundamental molecular properties of **Maceneolignan H** are summarized in the table below. This data is critical for analytical studies, structural elucidation, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C24H30O7	[1][2]
Exact Mass	430.199 u	[2]
Molecular Weight	430.49 g/mol	[1]
Monoisotopic Mass	430.199 u	[2]
CAS Number	1314042-85-7	[1]
IUPAC Name	[(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate	[2]

Structural and Identifier Relationship

The following diagram illustrates the logical flow from the common name of the compound to its structural and physicochemical properties. This visualization provides a clear map of how the compound is identified and characterized.



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Logical relationship between **Maceneolignan H** identification and its core properties.

Experimental Protocols

Detailed experimental protocols for the isolation of **Maceneolignan H** from its natural source, the arils of *Myristica fragrans*, would typically involve solvent extraction followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization and structural elucidation are achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). At present, specific, detailed protocols beyond this general description are not provided in this guide. **Maceneolignan H** has been identified as a CCR3 antagonist.^[1]

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Maceneolignan H: Molecular Properties]. BenchChem, [2025]. [Online PDF]. Available at:

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